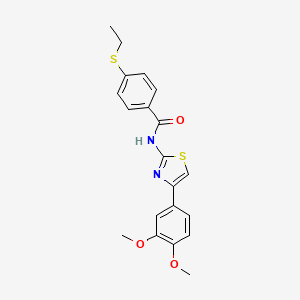

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide

Description

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzamide moiety at position 2. The benzamide ring is further functionalized with an ethylthio (-S-C₂H₅) group at the para position.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-26-15-8-5-13(6-9-15)19(23)22-20-21-16(12-27-20)14-7-10-17(24-2)18(11-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRWDVAPESAHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiazole intermediate.

Formation of the Benzamide Group: The benzamide group can be formed by reacting the thiazole intermediate with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide (CAS Number: 941930-34-3) is a thiazole derivative characterized by its unique molecular structure, which includes a thiazole ring, a benzamide group, and a dimethoxyphenyl moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O3S2 |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 941930-34-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The compound may modulate signaling pathways related to cell proliferation, apoptosis, and metabolism. Its unique combination of functional groups allows for interactions with enzymes or receptors critical to disease progression.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as an anticancer agent.

Case Study: In Vitro Anticancer Evaluation

A detailed study involving the synthesis and evaluation of thiazole derivatives reported that this compound demonstrated effective inhibition of tumor growth in vitro. The study utilized the MTT assay for assessing cell viability, revealing that the compound significantly reduced cell viability in treated cultures compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been explored for its antimicrobial effects. Preliminary tests suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

- Methodology : The Minimum Inhibitory Concentration (MIC) method was employed to determine the antibacterial efficacy.

- Findings : The compound showed notable antibacterial activity with MIC values ranging from 50 to 100 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | IC50 (µM) Anticancer Activity | MIC (µg/mL) Antibacterial Activity |

|---|---|---|---|

| N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methylthio)phenylacetamide | Thiazole derivative | 15 | 75 |

| N-(4-chlorophenyl)-2-thiazolecarboxamide | Thiazole derivative | 20 | 50 |

Comparison with Similar Compounds

Thiazole-based benzamide derivatives are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally or functionally related analogs, organized by key structural and functional attributes.

Structural Features and Substituent Effects

Core Thiazole Modifications:

- Target Compound : Thiazole ring substituted with 3,4-dimethoxyphenyl (electron-donating groups) at position 4 and benzamide at position 2. The ethylthio group on the benzamide enhances lipophilicity.

- Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Features a pyridinyl group and morpholine-substituted methyl on the thiazole, with electron-withdrawing Cl substituents on the benzamide. This increases polarity but reduces membrane permeability compared to the target compound .

- Compound 12b () : N-(6-(3,5-dimethoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide. A benzothiazole analog with 3,5-dimethoxy groups and a methylpiperazine substituent, which may improve solubility but introduce steric hindrance .

Benzamide Substituents:

- Target Compound : Ethylthio (-S-C₂H₅) at the para position. Thioethers are metabolically stable compared to sulfonamides.

- Compound 50 () : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. Contains a sulfonamide group (-SO₂-N(CH₃)₂), which is more polar and may alter target binding affinity .

- Rip-B (): N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.

Physicochemical Properties

Notes:

- The ethylthio group in the target compound contributes to higher lipophilicity (LogP ~3.5) compared to morpholine- or piperazine-containing analogs (~2.2–2.8) .

- Sulfonamide derivatives (e.g., Compound 50) exhibit lower solubility due to strong hydrogen-bonding capacity .

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.